molecular formula C20H27ClN4O2S2 B2570906 5-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 946343-49-3

5-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2570906
CAS RN: 946343-49-3
M. Wt: 455.03
InChI Key: ADNSQYIMURRCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C20H27ClN4O2S2 and its molecular weight is 455.03. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research has focused on synthesizing novel sulfonamide derivatives, including those with specific structural features like thiophene-2-sulfonamides, for enhanced biological activities. Techniques often involve reacting key intermediates under optimized conditions to yield compounds with potential therapeutic applications (Dabbagh et al., 2008; Mansour et al., 2021).

  • Structural and Reactivity Studies : Detailed investigations into the structural aspects and reactivity of sulfonamide compounds have been conducted using techniques like DFT, ab initio, and FT-IR studies. These studies provide insights into the molecular structures, vibrational frequencies, and spectral data, assisting in understanding the chemical behavior and potential biological interactions of these compounds (Dabbagh et al., 2008).

Pharmacological Applications

  • Anticancer Activity : Several studies have synthesized and assessed the cytotoxic activities of sulfonamide derivatives against various cancer cell lines. These compounds show promise in inhibiting cancer cell proliferation, with specific derivatives demonstrating significant potency against breast cancer and other types of cancer cells (Ghorab et al., 2015).

  • Antibacterial and Antiviral Properties : Research into sulfonamide derivatives has also uncovered antibacterial and antiviral activities. Novel compounds have been synthesized and tested for their efficacy against a range of microbial pathogens and viruses, indicating the potential for these substances in treating infectious diseases (Azab et al., 2013; Chen et al., 2010).

  • Enzyme Inhibition : The isoquinoline sulfonamides, including those structurally related to the specified compound, have been studied for their role in inhibiting protein kinase C, a key enzyme involved in cellular proliferation and function. This research highlights the compound's potential in modulating biochemical pathways relevant to disease processes (Juszczak & Russell, 1989).

properties

IUPAC Name

5-chloro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN4O2S2/c1-23-9-11-25(12-10-23)18(14-22-29(26,27)20-6-5-19(21)28-20)15-3-4-17-16(13-15)7-8-24(17)2/h3-6,13,18,22H,7-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNSQYIMURRCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.